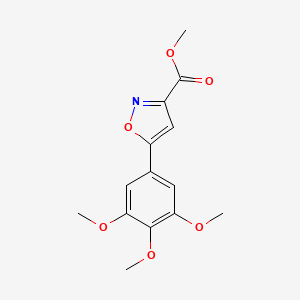
Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol in the presence of a suitable acid catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted functional groups.
科学的研究の応用
Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
- Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Methyl 3-(3,4,5-trimethoxyphenyl)isoxazole-5-carboxylate
Uniqueness
Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other isoxazole derivatives .
生物活性
Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its anticancer properties, anti-inflammatory effects, and other potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : Methyl 5-(3,4,5-trimethoxyphenyl)-3-isoxazolecarboxylate
- Molecular Formula : C13H13NO5
- CAS Number : 1105193-41-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has been evaluated against various human cancer cell lines using the MTT assay.
Key Findings from Research Studies
-
Cell Line Testing :
- The compound exhibited significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), prostate cancer (DU-145), and colon cancer (HCT-116) cell lines.
- Comparative studies indicated that some derivatives showed enhanced activity compared to established chemotherapeutic agents like etoposide .
- IC50 Values :
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promise in anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Activity :
- Antimicrobial Activity :
The biological activity of this compound is attributed to its ability to interact with specific cellular pathways:
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .
- Cytotoxic Mechanisms : The presence of methoxy groups on the aromatic ring enhances interaction with cellular targets involved in proliferation and survival pathways.
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical settings:
- Study on Breast Cancer Cells :
- Combination Therapy Studies :
特性
IUPAC Name |
methyl 5-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-17-11-5-8(6-12(18-2)13(11)19-3)10-7-9(15-21-10)14(16)20-4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCALWWPUNBDCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NO2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













